molecular formula C9H11N2O5Se B1257519 2-Selenouridine

2-Selenouridine

Cat. No.: B1257519
M. Wt: 306.16 g/mol
InChI Key: TWOVIZAOOQTESM-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Selenouridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N2O5Se and its molecular weight is 306.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Biology and RNA Research

Role in tRNA Modifications
2-Selenouridine is naturally incorporated into tRNA at the wobble position of the anticodon loop. This modification enhances the stability and functionality of tRNA during protein synthesis. The presence of selenium contributes to the overall structural integrity and efficiency of tRNA interactions with mRNA, facilitating accurate decoding during translation .

Synthesis and Incorporation
The enzymatic synthesis of this compound triphosphate (SeUTP) allows for its incorporation into RNA molecules through transcription processes. This method preserves the base-pairing capabilities of RNA, making it a valuable tool for studying RNA structure and function . The synthesis can be achieved via solid-phase synthesis or transcription, with the latter being more suitable for larger RNA constructs .

Antioxidant Properties

Antioxidant Potential
Research indicates that this compound exhibits antioxidant properties due to its ability to react with reactive oxygen species (ROS). This reactivity suggests potential applications in cellular protection against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The compound can undergo reversible oxidation, forming oligomeric nucleosides that may contribute to its protective effects .

Therapeutic Applications

Cancer Research
The unique chemical properties of this compound have led to investigations into its role as a potential therapeutic agent in cancer treatment. Its incorporation into RNA may enhance the efficacy of certain anticancer drugs or serve as a delivery mechanism for therapeutic agents . Additionally, modified RNAs containing this compound could be explored for their ability to induce apoptosis in cancer cells through targeted interactions .

Biochemical Studies

Comparison with Sulfur Analogues
Studies comparing seleno-compounds with their sulfur counterparts reveal distinct biochemical behaviors. For instance, this compound demonstrates different reactivity patterns and biological functions compared to thiouridine, which may provide insights into the evolutionary significance of these modifications in nucleic acids . Such comparisons are crucial for understanding the roles of selenium in biological systems.

Data Tables

Application Area Description Reference
Molecular BiologyIncorporation into tRNA enhances stability and decoding accuracy
Antioxidant PropertiesReacts with ROS; potential for cellular protection against oxidative stress
Therapeutic ApplicationsPotential use in cancer treatment; enhances efficacy of anticancer drugs
Biochemical StudiesComparison with sulfur analogues reveals distinct biochemical properties

Case Studies

  • Enzymatic Synthesis of Se-RNA
    A study demonstrated the successful enzymatic synthesis of Se-RNA using SeUTP, highlighting its stability and recognition by T7 RNA polymerase. This advancement facilitates structural investigations of RNA molecules modified with selenium .
  • Antioxidant Mechanism Exploration
    Research exploring the antioxidant mechanisms of this compound revealed its ability to form diselenides upon reaction with ROS, suggesting a protective role within cellular environments .
  • Therapeutic Efficacy in Cancer Models
    Experimental models have shown that incorporating this compound into therapeutic RNA constructs can enhance their effectiveness against cancer cell lines, indicating a promising direction for future research .

Properties

Molecular Formula

C9H11N2O5Se

Molecular Weight

306.16 g/mol

InChI

InChI=1S/C9H11N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2/t4-,6-,7-,8-/m1/s1

InChI Key

TWOVIZAOOQTESM-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

Synonyms

2-selenouridine

Origin of Product

United States

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